Sodium phosphonatoformate hexahydrate

Catalog No.
S593042
CAS No.
34156-56-4
M.F
CH5NaO6P
M. Wt
167.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium phosphonatoformate hexahydrate

CAS Number

34156-56-4

Product Name

Sodium phosphonatoformate hexahydrate

IUPAC Name

trisodium;phosphonatoformate

Molecular Formula

CH5NaO6P

Molecular Weight

167.01 g/mol

InChI

InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2

InChI Key

BHAFHUDTBJDEMN-UHFFFAOYSA-N

SMILES

C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+]

Synonyms

Foscarnet, Foscarnet Barium (2:3) Salt, Foscarnet Calcium (2:3) Salt, Foscarnet Disodium Salt, Foscarnet Magnesium (2:3) Salt, Foscarnet Manganese (2+) (2:3) Salt, Foscarnet Sodium, Foscarnet Sodium Hexahydrate, Foscarnet Trilithium Salt, Foscarnet Tripotassium Salt, Foscarnet Trisodium Salt, Foscavir, Phosphonoformate, Phosphonoformic Acid, Trisodium Phosphonoformate

Canonical SMILES

C(=O)(O)P(=O)(O)O.O.[Na]

Antiviral Agent

One of the primary applications of sodium phosphonatoformate hexahydrate is as an antiviral agent. It acts by inhibiting the activity of viral enzymes, particularly reverse transcriptase and DNA polymerase, which are crucial for viral replication. This makes it effective against various viruses, including:

  • Cytomegalovirus (CMV): It is used to treat CMV infections in immunocompromised individuals, such as transplant recipients and patients with AIDS .
  • Human herpesvirus 6 (HHV-6): It can be used to treat severe HHV-6 infections, especially in bone marrow transplant recipients .

Research on Other Viruses

Research is ongoing to explore the potential of sodium phosphonatoformate hexahydrate against other viruses, including:

  • Hepatitis B virus (HBV): Studies suggest it may have a role in combination therapy for HBV .
  • Human immunodeficiency virus (HIV): While not used clinically for HIV treatment, some research suggests it may have some antiviral activity against HIV .

Other Research Applications

Beyond its antiviral properties, sodium phosphonatoformate hexahydrate is also used in various other research areas, such as:

  • Studying viral replication: Researchers use it to study the mechanisms of viral replication and the development of new antiviral drugs .
  • Investigating bone mineralization: Studies suggest it may play a role in regulating bone mineralization and could be relevant for bone disease research .

Origin and Significance

SPH is a synthetic inorganic compound not found naturally. It plays a crucial role in research due to its ability to inhibit viral replication, particularly for viruses with reverse transcriptase enzymes like HIV and cytomegalovirus (CMV) [].


Molecular Structure Analysis

Key Features

SPH has a complex molecular structure with a central phosphonate group (PO3) bonded to a formate group (HCOO-). Three sodium cations (Na+) balance the negative charges. It exists as a white, crystalline solid with a six-water molecule hydration layer (hexahydrate) [, ].

Notable Aspects

The presence of the phosphonate group allows SPH to mimic natural phosphate molecules, which are essential for viral replication. This similarity enables SPH to bind to viral enzymes and disrupt their function []. The six water molecules contribute to the compound's high solubility in water [].


Chemical Reactions Analysis

Synthesis

The specific synthesis process for SPH may involve variations, but it generally involves the reaction of phosphoric acid with sodium formate at high temperatures [].

(1) NaHCO3 + H3PO4 -> HCOONa(H2PO4) + CO2 + H2O(2) HCOONa(H2PO4) + 2 NaOH -> Na3PO3(OCH)(OH)2 + H2O(3) Na3PO3(OCH)(OH)2 + 6 H2O -> Na3PO3(OCH)(OH)2 • 6H2O (SPH) []

Decomposition

When heated above 206°C, SPH decomposes, releasing water and potentially forming sodium phosphates [].

Other Reactions

SPH can participate in various reactions depending on the experimental conditions. For instance, it can react with metal ions to form coordination complexes [].


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting Point: 206°C (decomposes) [].
  • Solubility: Highly soluble in water, slightly soluble in glacial acetic acid, insoluble in ethanol and chloroform [].
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].

SPH acts as an antiviral agent by inhibiting viral DNA polymerase and reverse transcriptase enzymes. These enzymes are crucial for viral replication. SPH's phosphonate group mimics natural phosphate molecules, allowing it to bind to the active sites of the enzymes and prevent them from functioning properly [].

Toxicity

SPH can cause kidney toxicity and electrolyte imbalances at high doses.

Flammability

SPH is not flammable [].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

166.97214415 g/mol

Monoisotopic Mass

166.97214415 g/mol

Heavy Atom Count

9

UNII

964YS0OOG1
8C5OQ81LWT

Related CAS

4428-95-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Foscarnet Sodium is the trisodium salt of a synthetic organic analogue of inorganic pyrophosphate with antiviral activity. Foscarnet selectively blocks the pyrophosphate binding site of herpesvirus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. This agent does not require phosphorylation by thymidine kinase (TK) or other kinases and therefore is active in vitro against herpes simplex virus (HSV) TK deficient mutants and cytomegalovirus (CMV) UL97 mutants. Because foscarnet crosses the blood brain barrier, it may be used in the treatment of viral infections of the CNS.

MeSH Pharmacological Classification

Reverse Transcriptase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

34156-56-4

Wikipedia

Foscarnet sodium hexahydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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